![molecular formula C21H27N3O B589954 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine CAS No. 47448-66-8](/img/structure/B589954.png)
3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine” is a chemical compound with a complex structure. It is related to Bendazac, also known as Bendazolic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex. According to the data retrieved, the molecular formula of a related compound, “{3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl}dimethylamine oxide”, is C19H23N3O2 . The molecular weight is 325.405 Da . For “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine”, the molecular formula is C21H27N3O , and the molecular weight is 337.5 g/mol .科学的研究の応用
Prodrug Development
This compound has been studied as a mutual prodrug, combining the therapeutic effects of cephazolin and benzydamin . Prodrugs are medications or compounds that, upon administration, are metabolized into a pharmacologically active drug. In this case, the compound acts as a carrier for both cephazolin, an antibiotic, and benzydamin, an anti-inflammatory drug, potentially enhancing their bioavailability and reducing side effects.
Anti-Inflammatory Applications
The compound is related to bendazac, which is known for its local anti-inflammatory properties . Bendazac has been used in medicine for its anti-inflammatory activity, and derivatives like 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine may offer similar benefits, possibly with improved pharmacokinetics or efficacy.
Enhanced Drug Absorption
Research indicates that certain salts of bendazac, which is structurally related to the compound , show improved absorption when administered orally . This suggests that derivatives of bendazac, including 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine, could be formulated to enhance systemic availability when taken by mouth.
Pharmacological Properties
Compounds with the general formula related to 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine have been claimed to possess valuable pharmacological properties . These properties may include, but are not limited to, anti-inflammatory, analgesic, or antimicrobial activities, which could be harnessed in various therapeutic contexts.
Molecular Salt Formation
The ability to form molecular salts with other pharmacologically active compounds, as seen in the mutual prodrug development, is a significant application . This property can be utilized to create new drug formulations with desired therapeutic profiles and targeted delivery mechanisms.
Therapeutic Treatments via Oral Administration
The discovery that certain derivatives of bendazac can be used orally for therapeutic treatments as agents with a normalizing effect on blood lipids extends the use of these compounds beyond topical applications . This opens up new avenues for treating conditions related to lipid metabolism disorders.
Crystal Engineering
The compound has been involved in crystal engineering studies to understand its interactions at the molecular level . These studies can inform the design of better drug delivery systems and more stable pharmaceutical formulations.
作用機序
While the specific mechanism of action for “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine” is not available, Bendazac, a related compound, has been studied for its principal action in inhibiting the denaturation of proteins, an effect that has primarily proven useful in managing and delaying the progression of ocular cataracts .
特性
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJSMFIGONURK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676587 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-diethylaminopropyloxy)-1H-indazole | |
CAS RN |
47448-66-8 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。